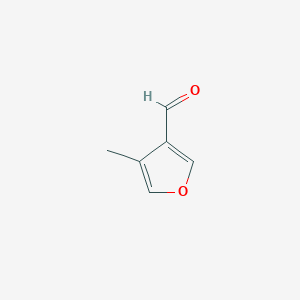
4-Methylfuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylfuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a methyl group at the fourth position and an aldehyde group at the third position. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-carbaldehyde typically involves the use of substituted furans. One common method is the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method includes the use of acetylene derivatives and the Feist–Benary synthesis, which involves the annulation of β-dicarbonyl compounds and α-haloketones .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. These methods are designed to be efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 4-Methylfuran-3-carboxylic acid.
Reduction: 4-Methylfuran-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
4-Methylfuran-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylfuran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to its observed antibacterial and antifungal effects . The compound’s reactivity is largely due to the presence of the aldehyde group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Furfural: Another furan derivative with an aldehyde group, but without the methyl substitution.
2-Methylfuran: Similar structure but lacks the aldehyde group.
5-Methylfurfural: Similar structure with the aldehyde group at a different position.
Uniqueness: 4-Methylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group on the furan ring allows for a diverse range of chemical transformations and applications .
Biological Activity
4-Methylfuran-3-carbaldehyde (CAS Number: 107658-19-5) is a heterocyclic organic compound featuring a furan ring substituted with a methyl group and an aldehyde functional group. Its unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
This compound acts primarily as an electrophile , capable of reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biomolecular functions, which is significant for its antimicrobial properties. The compound can undergo several chemical transformations:
- Oxidation : Converts to 4-Methylfuran-3-carboxylic acid.
- Reduction : Forms 4-Methylfuran-3-methanol.
- Substitution : Can yield various substituted furans depending on the electrophile used.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown significant efficacy against various pathogens, including:
- Staphylococcus aureus (Gram-positive bacteria)
- Candida albicans (fungi)
The Minimum Inhibitory Concentration (MIC) values for these organisms were evaluated, revealing effective concentrations ranging from 500 to 3.9 µg/ml .
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound and its derivatives. For instance, compounds structurally related to this aldehyde have demonstrated activity against breast cancer cell lines such as MCF-7 (ER+) and SK-BR-3 (HER2+). These findings suggest that modifications to the furan structure can enhance selectivity and potency against cancer cells .
Case Studies and Research Findings
- Antimicrobial Activity Assessment :
- Toxicity Evaluation :
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other furan derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Furfural | Aldehyde group without methyl substitution | Moderate antibacterial properties |
| 2-Methylfuran | Lacks aldehyde group | Limited biological activity |
| 5-Methylfurfural | Aldehyde group at a different position | Similar activity profile |
Properties
CAS No. |
107658-19-5 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methylfuran-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |
InChI Key |
XVLTWSMCDADDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















